(2R)-2-(furan-2-yl)-2-hydroxyacetic acid
Description
Properties
CAS No. |
130795-19-6 |
|---|---|
Molecular Formula |
C6H6O4 |
Molecular Weight |
142.1 |
Purity |
95 |
Origin of Product |
United States |
Physicochemical Properties
(2R)-2-(Furan-2-yl)-2-hydroxyacetic acid is a solid organic compound with specific properties derived from its molecular structure. Its key physicochemical data are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Formula | C₆H₆O₄ | PubChem nih.gov |
| Molecular Weight | 142.11 g/mol | PubChem nih.gov |
| CAS Number | 130795-19-6 | PubChem nih.gov |
| Canonical SMILES | C1=COC(=C1)C@HO | PubChem nih.gov |
| InChI Key | RTLDJXGEOSVJEX-RXMQYKEDSA-N | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Topological Polar Surface Area | 70.7 Ų | PubChem nih.gov |
| XLogP3 | -0.1 | PubChem nih.gov |
This table is interactive. Click on the headers to sort the data.
Synthesis and Manufacturing
The synthesis of (2R)-2-(Furan-2-yl)-2-hydroxyacetic acid as a single enantiomer requires a stereocontrolled approach. While specific industrial manufacturing processes are proprietary, general synthetic strategies can be outlined based on established chemical principles.
A common route to α-hydroxy acids involves the reduction of the corresponding α-keto acid. In this case, the precursor would be 2-(furan-2-yl)-2-oxoacetic acid (also known as 2-furoylglyoxylic acid). sigmaaldrich.com This keto acid is a known important intermediate in the semi-synthesis of the antibiotic cefuroxime. google.com
The key synthetic challenge is achieving enantioselectivity to produce the desired (2R) stereoisomer. The primary methods include:
Asymmetric Catalytic Reduction: This involves the reduction of the ketone group in 2-(furan-2-yl)-2-oxoacetic acid using a chiral catalyst. Chiral metal complexes or organocatalysts can facilitate the addition of a hydride (from a reducing agent like H₂) preferentially to one face of the carbonyl, leading to an excess of one enantiomer.
Biocatalytic Reduction: The use of enzymes, such as ketoreductases, offers a highly selective method for producing chiral alcohols from prochiral ketones. nih.gov A suitable microorganism or isolated enzyme could be employed to reduce 2-(furan-2-yl)-2-oxoacetic acid to this compound with high enantiomeric excess.
Chiral Resolution: This classic method involves synthesizing the racemic mixture of 2-(furan-2-yl)-2-hydroxyacetic acid and then separating the enantiomers. This is often accomplished by reacting the racemic acid with a chiral resolving agent (a chiral base) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by crystallization, followed by acidification to recover the pure (2R) enantiomer.
The starting material, 2-(furan-2-yl)-2-oxoacetic acid, can itself be synthesized from furfural (B47365), a bulk chemical derived from biomass. google.com This positions the synthesis of this compound within the framework of green chemistry, potentially utilizing renewable feedstocks.
Spectroscopic and Analytical Data
The structural elucidation and purity assessment of (2R)-2-(Furan-2-yl)-2-hydroxyacetic acid are performed using a combination of spectroscopic and analytical techniques. The expected data from these analyses are crucial for its characterization.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the furan (B31954) ring protons (typically in the δ 6.0-7.5 ppm range), a signal for the methine proton (CH-OH), and broad signals for the hydroxyl (OH) and carboxylic acid (COOH) protons. The specific chemical shifts and coupling constants would confirm the connectivity. researchgate.net |
| ¹³C NMR | Resonances for the two distinct sp² carbons of the carboxylic acid and the furan ring, as well as the sp³ carbon of the stereocenter (C-OH). The furan ring would show characteristic signals for its four carbon atoms. |
| Infrared (IR) Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), another O-H stretch for the alcohol group (around 3200-3500 cm⁻¹), a sharp C=O stretch for the carboxylic acid (around 1700-1750 cm⁻¹), and C-O stretching and C=C stretching bands associated with the furan ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (142.0266 g/mol ). nih.gov Fragmentation patterns would likely show the loss of water (H₂O) and carbon dioxide (CO₂). |
| Chiral HPLC | Analysis on a chiral stationary phase would be used to determine the enantiomeric purity. Under appropriate conditions, the (2R) and (S) enantiomers would have different retention times, allowing for their quantification. |
This table is interactive and summarizes the expected analytical data for the compound.
Applications in Chemical Synthesis
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a multi-step chemical sequence, offering an effective route to chiral molecules. nih.govnih.gov This approach combines the advantages of traditional organic synthesis with the unparalleled stereoselectivity of biocatalysts, often under mild, environmentally friendly conditions. nih.govresearchgate.net
Asymmetric catalysis is a cornerstone for producing chiral compounds, aiming to generate a single enantiomer of a target molecule. In the context of furanic α-hydroxy acids, this can be achieved through various enzymatic reactions. For instance, engineered enzymes can perform kinetic resolutions, where one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the desired enantiomer. An engineered fatty acid photodecarboxylase (CvFAP) has demonstrated the ability to catalyze the kinetic resolution of racemic α-hydroxy acids, resulting in the enrichment of the unreacted R-configured substrate with high enantiomeric excess. researchgate.net While not specific to the furan derivative, this technology represents a powerful tool applicable to a range of α-hydroxy acids. researchgate.net The development of catalytic asymmetric methods for constructing chiral frameworks involving furan rings is an active area of research, with organocatalytic strategies being employed to create complex furan-containing molecules with high stereoselectivity. researchgate.net
A highly effective method for synthesizing enantioenriched furanyl α-hydroxy acids involves the use of arylmalonate decarboxylase (AMDase). researchgate.net This enzyme catalyzes the enantioselective decarboxylative protonation of α,α-disubstituted malonic acids to yield optically pure α-aryl-α-hydroxyacetic acids. researchgate.net The process begins with the chemical synthesis of a furan-2-yl hydroxy malonic acid derivative, which is then subjected to enzymatic decarboxylation.
The AMDase from Bordetella bronchiseptica has been successfully used to convert a series of α-hydroxy-α-(furan-2-yl)malonates into the corresponding (R)-α-hydroxy acids with high enantiomeric excess (ee). The reaction demonstrates the enzyme's utility in preparing valuable chiral intermediates. researchgate.net
Table 1: AMDase-Catalyzed Decarboxylation of Furan-Substituted Malonic Acids Data sourced from Lewin et al., 2015. researchgate.net
| Substrate (α-hydroxy-α-R-malonic acid) | Product ((R)-α-hydroxy-R-acetic acid) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| R = Furan-2-yl | (R)-2-(Furan-2-yl)-2-hydroxyacetic acid | >95 | 98 |
| R = 5-Methylfuran-2-yl | (R)-2-Hydroxy-2-(5-methylfuran-2-yl)acetic acid | >95 | 98 |
This chemo-enzymatic route is advantageous as it avoids the use of cofactors and operates with high efficiency, making it an attractive option for industrial applications. researchgate.net The underlying mechanism of this rare enzyme family, which also includes aspartate/glutamate racemases, is a subject of ongoing study. researchgate.net
Biocatalysis offers a wide array of transformations for producing chiral furan derivatives beyond decarboxylation. Enzymes are capable of performing highly selective oxidation, reduction, and amination reactions on furan-based substrates. researchgate.netresearchgate.netresearchgate.net For example, the biocatalytic transformation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, can yield valuable derivatives like 2,5-bis(hydroxymethyl)furan (BHMF) and 5-(hydroxymethyl)furfurylamine (HMFA) using reductases and transaminases, respectively. researchgate.net
Furthermore, oxidoreductases from fungi can be employed in enzyme cascades to convert HMF into 2,5-furandicarboxylic acid (FDCA), a potential bio-based substitute for terephthalic acid. researchgate.netmdpi.com The ability to selectively oxidize the hydroxyl or aldehyde groups of HMF highlights the precision of biocatalytic methods. researchgate.net Enzymes such as D-lactate dehydrogenase have been used in the stereoselective reduction of α-keto acids to their corresponding (R)-α-hydroxy acids, a process that could be adapted for furan-substituted keto acids. nih.gov These transformations underscore the potential of using whole-cell or isolated enzyme systems to generate a diverse portfolio of chiral furan compounds from renewable resources. researchgate.netresearchgate.net
Hydroxynitrile lyases (HNLs) are powerful biocatalysts for the asymmetric synthesis of cyanohydrins, which are direct precursors to α-hydroxy acids. rsc.org These enzymes catalyze the addition of hydrogen cyanide (HCN) to an aldehyde or ketone, establishing a new chiral center with high enantioselectivity. The resulting cyanohydrin can then be hydrolyzed under acidic or basic conditions to afford the corresponding α-hydroxy acid.
The synthesis would proceed in two steps:
Enzymatic Cyanohydrin Formation: Furan-2-carbaldehyde is reacted with a cyanide source in the presence of an (R)-selective HNL to produce (R)-2-(furan-2-yl)-2-hydroxyacetonitrile.
Chemical Hydrolysis: The resulting cyanohydrin is hydrolyzed to yield this compound.
A wide variety of HNLs are available, providing access to both (R)- and (S)-enantiomers of cyanohydrins. rsc.org The reaction can be performed under various conditions, making HNL-catalyzed synthesis a robust and versatile tool in organic synthesis. rsc.org The catalytic mechanism often involves an active site residue acting as a base to deprotonate the cyanohydrin's hydroxyl group, with the enzyme's structure stabilizing the transition state. nih.gov
Asymmetric Chemical Synthesis Strategies
While chemo-enzymatic methods are powerful, purely chemical asymmetric synthesis offers alternative and complementary routes to chiral molecules. These strategies rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.
The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds with aromatic compounds. A diastereoselective variant of this reaction can be used to synthesize chiral α-aryl acetic acid derivatives. Research has shown that chiral α-functionalized benzylic alcohols can react with arenes, including electron-rich heterocycles like thiophene, in an acid-catalyzed SN1-type substitution to form 1,1-diarylalkanes with high diastereoselectivity. nih.gov
This methodology can be conceptually extended to the synthesis of furan-2-yl-hydroxyacetic acid esters. The reaction would involve an electrophile, such as an ester of glyoxylic acid bearing a chiral auxiliary, reacting with furan. The stereochemical outcome is directed by the chiral auxiliary.
Alternatively, a related approach involves the reaction of a chiral alcohol substrate with furan. The diastereoselectivity of such reactions has been shown to be highly dependent on the nature of the functional group (FG) at the α-position of the alcohol substrate. nih.gov This functional group influences the preferred conformation of the intermediate carbocation, thereby dictating the facial selectivity of the nucleophilic attack by the furan.
Table 2: Influence of Functional Group on Diastereoselectivity in Friedel-Crafts Alkylation Data based on findings from Reutov et al., 2008. nih.gov
| Functional Group (FG) at α-position | Favored Diastereomer | Diastereomeric Ratio (d.r.) Range |
|---|---|---|
| Methoxycarbonyl (-COOMe) | anti | up to >92:8 |
| Nitro (-NO₂) | anti | - |
| Cyano (-CN) | anti | - |
| Ethylsulfonyl (-SO₂Et) | syn | - |
By selecting an appropriate functional group and chiral precursor, this strategy could provide a viable pathway to chiral furan-2-yl-hydroxyacetic acid esters, which can then be hydrolyzed to the desired acid. The reactions often proceed with high yields and under kinetic control, preventing racemization. nih.gov
Enantioselective Carbonyl-Ene Reactions for Chiral Hydroxy Acid Derivatives
Enantioselective carbonyl-ene reactions represent a powerful tool for the formation of chiral α-hydroxy esters, which are direct precursors to the corresponding acids. This strategy often employs a chiral auxiliary to direct the stereochemical course of the reaction.
A notable example involves the use of trans-2-phenylcyclohexanol as a chiral auxiliary. wikipedia.org The auxiliary is first converted into its corresponding glyoxylate (B1226380) ester. This chiral glyoxylate then undergoes an ene reaction with a suitable alkene, such as 2,4-dimethyl-pent-2-ene, in the presence of a Lewis acid like tin(IV) chloride. wikipedia.org The chiral environment provided by the auxiliary guides the approach of the alkene to the carbonyl group, resulting in the formation of the α-hydroxy ester with high diastereoselectivity. wikipedia.org The auxiliary can be subsequently cleaved to yield the desired chiral α-hydroxy acid.
Table 1: Example of Chiral Auxiliary in a Glyoxylate-Ene Reaction wikipedia.org
| Chiral Auxiliary | Reactants | Catalyst | Key Outcome |
|---|---|---|---|
| trans-2-Phenylcyclohexanol | Glyoxylate ester and 2,4-dimethyl-pent-2-ene | Tin(IV) chloride | 10:1 diastereomeric ratio in favor of the anti adduct. |
Chiral Auxiliary-Mediated Syntheses of Furanic α-Hydroxy Acid Precursors
Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy, introduced by E.J. Corey and Barry Trost, is a cornerstone of asymmetric synthesis. wikipedia.org After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Several types of chiral auxiliaries are effective for synthesizing chiral acid precursors:
Oxazolidinones : These auxiliaries, attached to an α,β-unsaturated carboxylic acid to form a chiral N-acyloxazolidinone, can direct conjugate hydride reduction followed by asymmetric protonation of the resulting enolate. nih.gov This method provides an efficient route to optically active carboxylic acids. nih.gov
Pseudoephedrine : Used as a chiral auxiliary, pseudoephedrine can be reacted with a carboxylic acid to form a chiral amide. wikipedia.org The α-proton can be selectively removed to form an enolate, and subsequent alkylation occurs stereoselectively, directed by the chiral scaffold. wikipedia.org
1,1'-Binaphthyl-2,2'-diol (BINOL) : Axially chiral BINOL can be used as an auxiliary to prepare enantiomerically pure R-amino acids through the alkylation of chiral glycine (B1666218) derivatives. wikipedia.org It has also been used to protect arylglyoxals, which then react diastereoselectively with Grignard reagents to create protected atrolactaldehydes. wikipedia.org
The general principle involves attaching the auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary, often by hydrolysis, to release the enantiomerically enriched target molecule. nih.gov
Table 2: Common Chiral Auxiliaries and Their Applications
| Auxiliary | Introduced By | Application Example |
|---|---|---|
| 8-phenylmenthol | Elias James Corey (1975) | General asymmetric synthesis. wikipedia.org |
| Mandelic Acid | Barry Trost (1980) | General asymmetric synthesis. wikipedia.org |
| trans-2-Phenylcyclohexanol | J. K. Whitesell (1985) | Ene reactions of glyoxylate esters. wikipedia.org |
| Oxazolidinones | David A. Evans | Conjugate reduction and asymmetric protonation. nih.gov |
| Pseudoephedrine | Andrew G. Myers | Asymmetric alkylation of amide enolates. wikipedia.org |
Brønsted Acid Catalysis in Enantioselective Reactions Involving Furan Derivatives
Chiral Brønsted acids have emerged as powerful catalysts for a range of enantioselective transformations involving furan derivatives. researchgate.netnih.gov These catalysts, such as chiral phosphoric acids, operate by activating substrates through protonation, enabling reactions to proceed with high stereocontrol. nih.govnih.govacs.org
This catalytic approach has been successfully applied to several reaction types with furan substrates:
Friedel-Crafts Reactions : Chiral Brønsted acids can catalyze the enantioselective Friedel-Crafts alkylation of furans, providing access to furan derivatives with a chiral carbon at the α-position. researchgate.net
Cycloaddition Reactions : In reactions like the [4+3] cycloaddition, a chiral Brønsted acid can catalyze the reaction between furan and an in situ generated oxyallyl cation, yielding cycloadducts with excellent yields and high stereocontrol. researchgate.net
Reduction of Furans : Brønsted acid catalysis can make furans susceptible to hydride attack after protonation. nih.govacs.org This strategy enables the mild reduction of various furans to 2,5-dihydrofurans or tetrahydrofuran (B95107) derivatives using silanes as the reducing agent. nih.govacs.org
Aminal Formation : The enantioselective synthesis of axially chiral arylquinazolinones has been achieved using a chiral Brønsted acid to catalyze the intramolecular nucleophilic attack during an aminal formation process. nih.gov
Mechanistic studies suggest that catalysts like C6′-OH cinchona alkaloids can act as bifunctional acid-base catalysts, activating both the nucleophile and the electrophile through hydrogen bonding. nih.gov
Table 3: Brønsted Acid-Catalyzed Reactions on Furan Derivatives
| Reaction Type | Catalyst Type | Key Transformation | Reference |
|---|---|---|---|
| [4+3] Cycloaddition | Chiral Phosphoric Acid | Furan + Allenamide | researchgate.net |
| Reduction | Trifluoroacetic Acid (TFA) | Furan to 2,5-dihydrofuran/tetrahydrofuran | nih.govacs.org |
| Hydroarylation | Trifluoroacetic Acid (TfOH) | 3-(Furan-2-yl)propenoic acids + Arenes | nih.gov |
| Aminal Cyclization | Chiral Phosphoric Acid | Intramolecular amidation for arylquinazolinones | nih.gov |
Precursor-Based Synthetic Routes
These methods begin with precursors that already contain the furan ring and a two-carbon side chain, focusing on the stereoselective creation of the hydroxyl group or the modification of a related functional group.
Conversion from 2-Oxo-2-(furan-2-yl)acetic Acid
The most direct route to this compound is the asymmetric reduction of its corresponding α-keto acid, 2-oxo-2-(furan-2-yl)acetic acid (also known as 2-furylglyoxylic acid). synzeal.comsigmaaldrich.com While classical chemical reduction of an α-diketone or α-keto acid with high stereospecificity is challenging, biocatalytic methods offer an effective solution. google.com
Enzymatic reduction using α-ketocarbonyl reductases provides a powerful method for the regio- and enantioselective production of α-hydroxy carbonyl compounds. google.com Enzymes derived from organisms like Gluconobacter oxydans can selectively reduce one keto group in an α-dicarbonyl compound with high fidelity. google.com This biocatalytic approach avoids the use of toxic reagents and often proceeds under mild conditions, yielding optically active α-hydroxy acids that are valuable synthons for pharmaceuticals. google.com The synthesis of the precursor, 2-oxo-2-(furan-2-yl)acetic acid, can be achieved from furfural (B47365) or by oxidizing acetylfuran. google.comgoogle.com
Table 4: Biocatalytic Conversion of α-Keto Acid Precursor
| Precursor | Transformation | Catalyst | Product |
|---|---|---|---|
| 2-Oxo-2-(furan-2-yl)acetic Acid | Asymmetric Reduction | α-Ketocarbonyl Reductase | This compound |
Derivatization of Furan-Substituted Glyoxylates
This approach begins with furan-substituted glyoxylates, which are esters of 2-oxo-2-(furan-2-yl)acetic acid. The ester group provides a handle for derivatization to control the stereochemistry of the subsequent reduction or addition to the ketone.
As mentioned previously (Section 2.2.2), an effective strategy is to use a chiral auxiliary. wikipedia.org For instance, an achiral furan-2-yl glyoxylate can be transesterified with a chiral alcohol like trans-2-phenylcyclohexanol. The resulting chiral ester can then undergo a diastereoselective reaction, such as a Grignard addition or a carbonyl-ene reaction, to set the stereocenter at the α-position. wikipedia.org Subsequent hydrolysis of the ester and removal of the auxiliary yields the enantiomerically enriched this compound. Another approach involves protecting arylglyoxals with the chiral auxiliary BINOL, which directs the diastereoselective addition of Grignard reagents. wikipedia.org
Functionalization of Furan Scaffolds for Hydroxyacetic Acid Formation
This synthetic strategy involves building the desired α-hydroxyacetic acid side chain onto a furan core. This can be accomplished through various carbon-carbon bond-forming reactions followed by functional group manipulations.
Several methods exemplify this approach:
Condensation and Functionalization : Furan-2-carbaldehyde can be condensed with malonic acid to synthesize 3-(furan-2-yl)propenoic acid. nih.gov This α,β-unsaturated acid can then undergo further transformations, such as asymmetric dihydroxylation or epoxidation followed by ring-opening, to install the desired chiral hydroxyl group at the α-position.
Friedel-Crafts Acylation/Alkylation : A green synthesis method involves the reaction of furan with chloroacetic acid using a zeolite catalyst to form 2-furyl acetic acid. google.com This intermediate is then oxidized, for example using oxygen with a tricobalt tetroxide catalyst, to yield 2-furylglyoxylic acid, which can be asymmetrically reduced as described in section 2.3.1. google.com
Sequential Michael-Heck Reactions : A versatile method for constructing highly substituted furans involves sequential phosphine-palladium catalysis. nih.gov This approach can create tetraalkyl furans that already contain a C2-carboxyalkyl chain, which can be readily hydrolyzed to produce the corresponding furan-containing acid. nih.gov
Table 5: Strategies for Functionalizing Furan Scaffolds
| Starting Furan Material | Key Reactions | Intermediate/Product | Reference |
|---|---|---|---|
| Furan-2-carbaldehyde | Knoevenagel condensation with malonic acid | 3-(Furan-2-yl)propenoic acid | nih.gov |
| Furan | Friedel-Crafts reaction with chloroacetic acid, then oxidation | 2-Furylglyoxylic acid | google.com |
| (Z)-β-halo allylic alcohols | Sequential Michael addition and Heck reaction with alkynes | Tetraalkyl furans with a C2-carboxyalkyl chain | nih.gov |
Strategies for Stereocontrol in the Formation of this compound
The enantioselective synthesis of this compound, a valuable chiral building block, is of significant interest. The stereocenter bearing the hydroxyl group can be introduced through several key strategies, including asymmetric synthesis and resolution of racemic mixtures. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired (R)-enantiomer with high optical purity. Key approaches include the asymmetric Friedel-Crafts reaction, the enantioselective reduction of the corresponding α-keto acid, and the enzymatic kinetic resolution of a racemic mixture of the α-hydroxy acid.
Asymmetric Friedel-Crafts Reaction
A highly effective method for the direct synthesis of chiral 2-furanyl-hydroxyacetates is the asymmetric Friedel-Crafts reaction. This approach involves the reaction of a furan substrate with an activated glyoxylate in the presence of a chiral Lewis acid catalyst.
Researchers have successfully employed a chiral titanium(IV) complex for this transformation. Specifically, the complex formed from titanium(IV) isopropoxide and (R)-6,6'-dibromo-BINOL has proven to be an efficient catalyst for the reaction between various furan derivatives and alkyl glyoxylates. nih.gov This method provides access to the desired α-hydroxy esters with high enantioselectivity. nih.gov The reaction is typically carried out under mild conditions, making it a practical approach for obtaining enantiomerically enriched 2-furanyl-hydroxyacetic acid esters, which can then be hydrolyzed to the final acid. nih.gov
A study demonstrated the reaction of 2-methylfuran (B129897) with ethyl glyoxylate using a (R)-6,6'-dibromo-BINOL/Ti(IV) catalyst, yielding the corresponding ethyl (R)-2-hydroxy-2-(5-methylfuran-2-yl)acetate in high yield and enantiomeric excess. nih.gov The versatility of this method was shown by using different substituted furans and glyoxylate esters.
| Furan Substrate | Glyoxylate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Furan | Ethyl glyoxylate | (R)-6,6'-Dibromo-BINOL/Ti(OiPr)4 | 85 | 92 |
| 2-Methylfuran | Ethyl glyoxylate | (R)-6,6'-Dibromo-BINOL/Ti(OiPr)4 | 91 | 95 |
| 2-Bromofuran | Ethyl glyoxylate | (R)-6,6'-Dibromo-BINOL/Ti(OiPr)4 | 75 | 90 |
| Furan | Methyl glyoxylate | (R)-6,6'-Dibromo-BINOL/Ti(OiPr)4 | 82 | 91 |
Asymmetric Reduction of 2-(Furan-2-yl)-2-oxoacetic acid
Another key strategy for obtaining this compound is the asymmetric reduction of the prochiral ketone, 2-(furan-2-yl)-2-oxoacetic acid (or its esters). This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. wikipedia.orgnih.gov
Catalytic asymmetric transfer hydrogenation (ATH) using Noyori-type ruthenium catalysts is a well-established method for the reduction of ketones. mdpi.com These catalysts, which typically consist of a ruthenium center, a chiral diamine ligand (like TsDPEN), and an arene ligand, can effectively reduce α-keto esters to the corresponding α-hydroxy esters with high enantioselectivity. mdpi.com The reaction often utilizes formic acid/triethylamine mixtures or isopropanol (B130326) as the hydrogen source. wikipedia.orgmdpi.com For the reduction of ketones containing a furan ring, the electronic properties of the heterocyclic ring can influence the stereochemical outcome. mdpi.com
Whole-cell biotransformations using marine-derived fungi have also been explored for the asymmetric reduction of aromatic ketones, offering a green alternative with good yields and high enantioselectivities. nih.gov
| Substrate | Catalyst/Method | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| 2-Acetylfuran (B1664036) | (R,R)-TsDPEN-Ru-p-cymene | (R) | 95 | 97 | mdpi.com |
| 1-(Furan-2-yl)ethanone | Rhodotorula rubra AS 2.2241 (growing cells) | (S) | >99 | >99 | nih.gov |
| 2,2,2-Trifluoroacetophenone | Oxazaborolidine from chiral lactam alcohol | (S) | 92 | 80 | mdpi.com |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful tool for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. mdpi.com
For racemic 2-(furan-2-yl)-2-hydroxyacetic acid, lipases can be used to selectively acylate the hydroxyl group of one enantiomer. For instance, using a lipase (B570770) like Pseudomonas sp. lipase (lipase PS) in the presence of an acyl donor (e.g., vinyl acetate), the (S)-enantiomer might be preferentially acylated to its corresponding acetate (B1210297) ester, leaving the desired (R)-2-(furan-2-yl)-2-hydroxyacetic acid in high enantiomeric excess. nih.govnih.gov The efficiency of the resolution is determined by the enantiomeric ratio (E), with higher values indicating better separation. Lipases such as those from Pseudomonas fluorescens and Candida antarctica (CAL-B) have shown high effectiveness in resolving similar racemic secondary alcohols. mdpi.com
| Substrate | Lipase | Reaction | Product (ee %) | Conversion (%) | Enantiomeric Ratio (E) | Reference |
|---|---|---|---|---|---|---|
| rac-1-(2,6-Dimethylphenoxy)propan-2-ol | Amano Lipase AK (from P. fluorescens) | Hydrolysis of acetate | (R)-alcohol (>99) | 50 | >200 | mdpi.com |
| rac-trans-2-Azidocyclohexanol | Lipase PS (from Pseudomonas sp.) | Acetylation | (1R,2R)-alcohol (98) | 50 | >100 | nih.gov |
| rac-(2S,4aS,8S)-4a,8-Dimethyl-2,3,4,4a,5,6,7,8-octahydro-2-naphthalenol | Lipase PS-30 | Asymmetric acetylation | (+)-alcohol (>99) | - | - | nih.gov |
Principles of Enantioselection in this compound Synthesis
Enantioselection in the synthesis of this compound hinges on creating a chiral environment that energetically favors the formation of one enantiomer over the other. This is primarily achieved through three main strategies: chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.
Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or sugars. tcichemicals.com For instance, carbohydrates can serve as precursors for chiral furan derivatives. researchgate.net
Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. tcichemicals.com
Asymmetric Catalysis : This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. The catalyst, often a metal complex with a chiral ligand or an organocatalyst, creates a transient diastereomeric intermediate with the substrate, lowering the activation energy for the formation of one enantiomer. wiley.com
A key reaction in the synthesis of α-hydroxy acids is the addition of a nucleophile to a carbonyl group. In the context of this compound, this often involves the enantioselective addition to a glyoxylate derivative. The choice of catalyst and reaction conditions is paramount in dictating the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.
Diastereoselective Induction Mechanisms in Furan Addition Reactions
When a molecule already contains a chiral center and a new one is formed, the resulting stereoisomers are diastereomers. Diastereoselective reactions are crucial in many synthetic routes to chiral furan derivatives. A common strategy involves the addition of a nucleophile to a chiral furan derivative or the addition of a furan nucleophile to a chiral electrophile.
One prominent example is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. For instance, the addition of nitromethane (B149229) to a chiral γ,δ-dihydroxy-substituted α,β-unsaturated ester, a precursor to furan derivatives, has been shown to proceed with high diastereoselectivity. acs.org The existing stereocenters in the ester guide the incoming nucleophile to a specific face of the molecule, leading to the preferential formation of one diastereomer. acs.org This stereocontrol is often governed by minimizing steric hindrance and by favorable electronic interactions in the transition state.
Another important class of reactions is cycloadditions, such as the Diels-Alder reaction, where a furan acts as the diene. researchgate.net The stereochemical outcome of these reactions can be influenced by the substituents on both the furan and the dienophile. researchgate.net Computational studies have shown that in (4+3) cycloadditions between chiral alkoxy siloxyallyl cations and furan, the stereoselectivity is controlled by a combination of steric repulsion and attractive CH−π interactions between the furan ring and an aryl group on the cation. acs.org
The table below summarizes some examples of diastereoselective reactions involving furan derivatives.
| Reaction Type | Reactants | Diastereomeric Ratio/Excess | Reference |
| Michael Addition | Nitromethane and a chiral γ,δ-dihydroxy-substituted α,β-unsaturated ester | 97:3 (syn/anti) | acs.org |
| [8+2] Cycloaddition | 5-Substituted-furan-2(3H)-ones and 8,8-dicyanoheptafulvene | Highly diastereoselective | nih.gov |
| Michael Addition | Enolates of α-hydroxy acid derivatives and α,β-unsaturated esters | >98% de | nih.gov |
| Hydroarylation | Diester of 3-(furan-2-yl)propenoic acid and benzene | Equimolar mixture of diastereomers | nih.gov |
Methods for Achieving High Enantiomeric Excess in Chiral Furan Derivatives
Achieving a high enantiomeric excess (ee) is a primary goal in the synthesis of chiral compounds. Several methods have been developed to produce furan derivatives with high optical purity.
Kinetic Resolution : This technique separates a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted. wikipedia.orgnih.gov For example, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids through enantioselective esterification using a chiral acyl-transfer catalyst has been reported to yield both the unreacted carboxylic acid and the corresponding ester with high enantiomeric excesses. nih.govmdpi.com Similarly, PLE (Pig Liver Esterase) catalyzed hydrolysis of O-acetyl derivatives of (±)-2-furylcarbinols has afforded optically active 2-furylcarbinols in up to 98% ee. researchgate.net
Asymmetric Synthesis : As mentioned earlier, asymmetric catalysis is a powerful tool. For instance, cobalt(II) complexes have been used to catalyze the cyclization of α-diazocarbonyls with alkynes to produce polyfunctionalized furans with complete regioselectivity. nih.gov While this specific example focuses on regioselectivity, similar metal-catalyzed systems with chiral ligands are often employed for enantioselective transformations.
Chiral Derivatizing Agents and Crystallization : A racemic mixture can be reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.orggoogle.com The desired enantiomer can then be recovered by removing the chiral resolving agent. wikipedia.org Cinchonidine has been used as a resolving agent for 5-substituted 4-hydroxy-2(5H)-furanones. google.com
The table below provides examples of methods used to achieve high enantiomeric excess in furan derivatives.
| Method | Substrate | Chiral Agent/Catalyst | Enantiomeric Excess (ee) | Reference |
| Kinetic Resolution (Hydrolysis) | O-Acetyl derivatives of (±)-2-furylcarbinols | Pig Liver Esterase (PLE) | Up to 98% | researchgate.net |
| Kinetic Resolution (Esterification) | Racemic 2-aryl-2-fluoropropanoic acids | (+)-Benzotetramisole (BTM) | Good to high | nih.govmdpi.com |
| Crystallization of Diastereomeric Salts | Racemic 5-substituted 4-hydroxy-2(5H)-furanones | Cinchonidine | >97.6% diastereomeric excess | google.com |
Stereochemical Purity Assessment Methodologies
The determination of the stereochemical purity, specifically the enantiomeric excess, is a critical step in the synthesis of chiral compounds. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) : This is one of the most widely used methods for separating and quantifying enantiomers. uma.esdujps.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. nih.govchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the separation of furan derivatives. nih.gov The development of a chiral HPLC method often involves optimizing the mobile phase composition and temperature to achieve baseline separation of the enantiomers. nih.govnih.gov
Gas Chromatography (GC) : For volatile furan derivatives, capillary GC with a chiral stationary phase, such as per-O-methyl-beta-cyclodextrin, can be used for enantiomeric separation. nih.gov The temperature can be adjusted to optimize the resolution of the enantiomeric peaks. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : While NMR itself cannot distinguish between enantiomers, the use of chiral derivatizing agents can convert the enantiomers into diastereomers, which will have distinct NMR spectra. researchgate.net The integration of the signals corresponding to each diastereomer can then be used to determine the enantiomeric excess.
Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have opposite CD spectra, this method can be used to determine the absolute configuration of a chiral molecule and can also be coupled with HPLC for detection. uma.esnih.gov
The following table outlines the primary methods for assessing the stereochemical purity of chiral furan derivatives.
| Method | Principle | Typical Application | Reference |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation and quantification of enantiomers of a wide range of furan derivatives. | uma.esdujps.comnih.gov |
| Chiral GC | Differential interaction with a chiral stationary phase for volatile compounds. | Separation of volatile furan ethers. | nih.gov |
| NMR with Chiral Derivatizing Agents | Conversion of enantiomers to diastereomers with distinct NMR signals. | Determination of enantiomeric excess of 2-furylcarbinols. | researchgate.net |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Determination of absolute configuration and detection in conjunction with HPLC. | uma.esnih.gov |
Esterification and Amidation Reactions of the Carboxyl Group
The carboxylic acid moiety is readily transformed into esters and amides through standard organic synthesis protocols. These reactions are fundamental for modifying the molecule's polarity, reactivity, and for introducing further points of functionalization.
Esterification: The synthesis of esters from this compound can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. For instance, the methyl ester, methyl (2R)-2-furan-2-yl-2-hydroxyacetate, is a known derivative. sigmaaldrich.com Another approach involves reacting the acid with an alkyl halide in the presence of a base. More advanced methods can utilize coupling agents to facilitate the reaction under milder conditions. The esterification of related furan-based carboxylic acids, such as 2,5-furandicarboxylic acid, has been studied extensively, with reactions often carried out at elevated temperatures to drive the conversion to diesters. google.com Enzymatic methods, which offer high selectivity and mild reaction conditions, are also employed for the esterification of similar secondary metabolites. medcraveonline.com
Amidation: Amide derivatives can be synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents can be used to form the amide bond directly from the carboxylic acid and an amine under mild conditions. While specific examples starting from this compound are not detailed in the provided literature, the formation of related structures like furan-2-carboxylic acid (1-hydroxy-2-oxo-2-phenyl-ethyl)-amide demonstrates the feasibility of this transformation. sigmaaldrich.com
Table 1: Examples of Carboxyl Group Derivatization
| Derivative Type | Product Example | Reagents/Conditions (General) |
|---|---|---|
| Ester | Methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate sigmaaldrich.com | Methanol, Acid Catalyst (e.g., H₂SO₄), Reflux |
Reactivity of the Furan Moiety in this compound
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. Its reactivity is a key feature for elaborating the molecular scaffold. In related furan-containing compounds, the furan moiety can undergo reactions such as hydroarylation. For example, 3-(furan-2-yl)propenoic acid derivatives react with arenes in the presence of a Brønsted superacid to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov This type of reaction highlights the potential for Friedel-Crafts type alkylations on the furan ring of this compound or its derivatives, allowing for the introduction of various aryl groups and the construction of more complex carbon skeletons. nih.gov
Chemical Modifications of the Hydroxyl Group
The secondary hydroxyl group is a key site for stereospecific reactions and further derivatization. Common modifications include acylation and oxidation.
Acylation: The hydroxyl group can be readily acylated to form esters. This transformation is often used as a protecting group strategy or to introduce specific functionalities. Lipase-catalyzed kinetic resolution of similar racemic 1-(furan-2-yl)ethanols has been achieved through enantioselective acylation, indicating that enzymatic methods are highly effective for modifying the hydroxyl group with high stereocontrol. researchgate.net In these enzymatic reactions, an acyl donor like vinyl acetate is used in the presence of a lipase such as Candida antarctica lipase B (CAL-B). researchgate.net
Oxidation and Subsequent Derivatization: Oxidation of the secondary alcohol yields the corresponding α-keto acid, 2-(furan-2-yl)-2-oxoacetic acid. bldpharm.com This ketone functionality opens up further chemical pathways. For example, it can be reacted with hydroxylamine (B1172632) derivatives to form oximes. The derivative 2-(furan-2-yl)-2-(methoxyimino)acetic acid is an example of such a transformation, where the hydroxyl group has been effectively replaced by a methoxyimino group following an initial oxidation step. nih.gov
Table 2: Examples of Hydroxyl Group Modifications
| Reaction Type | Product Type | Reagents/Conditions (General/Example) |
|---|---|---|
| Acylation | O-Acyl derivative | Acyl chloride/Pyridine or Vinyl acetate/Lipase researchgate.net |
| Oxidation | α-Keto acid | Mild oxidizing agent (e.g., PCC, Swern) |
Synthesis of Hydrazide Derivatives from Furan-2-yl-hydroxyacetic Acid
Hydrazides are important intermediates in the synthesis of various nitrogen-containing heterocycles. mdpi.com The synthesis of hydrazide derivatives from furan-2-yl-hydroxyacetic acid typically proceeds via its corresponding ester. The ester, for example, methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate, can be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) under reflux to yield the desired carbohydrazide. mdpi.com
These hydrazides are versatile synthons. A common subsequent reaction is condensation with aldehydes or ketones to form hydrazide-hydrazone derivatives. mdpi.comnih.gov This reaction involves heating the hydrazide with the chosen carbonyl compound, often in ethanol with a catalytic amount of acid. mdpi.com The resulting hydrazone scaffold is prevalent in compounds with a wide range of biological activities. nih.gov
Subsequent Transformations to More Complex Chiral Molecules
As a chiral building block, this compound serves as a valuable starting material for the asymmetric synthesis of more elaborate molecules. The inherent chirality of the starting material can be transferred through subsequent reactions to control the stereochemistry of the final product.
For instance, furan derivatives are used in the synthesis of functionalized chiral heterocycles. In one example, a hydroxylaminoalkyl furan, prepared from 2-methylfuran and chiral (S)-epichlorohydrin, undergoes an NBS-mediated oxidation and subsequent cyclization to form a chiral isoxazoline. nih.gov This demonstrates how the furan scaffold combined with a chiral side chain can be transformed into complex heterocyclic systems. nih.gov Furthermore, the principle of using chiral substrates to control reaction outcomes is fundamental in asymmetric synthesis. Aldol reactions using chiral aldehydes derived from carbohydrates have been employed to synthesize complex targets like sialic acids with high diastereoselectivity. rsc.org This highlights the potential of using this compound and its derivatives as chiral components to direct the stereochemical course of carbon-carbon bond-forming reactions, leading to complex and stereochemically defined molecules. rsc.org
Elucidation of Reaction Mechanisms in Asymmetric Syntheses
The asymmetric synthesis of this compound is a significant challenge in organic chemistry, aiming to produce the desired enantiomer with high purity. While direct asymmetric synthesis routes for this specific compound are not extensively documented in publicly available literature, the mechanisms can be inferred from the synthesis of analogous chiral α-hydroxy acids and functionalized furan derivatives.
A plausible approach involves the asymmetric addition of a nucleophile to a 2-furoyl derivative. For instance, the asymmetric hydrocyanation of furfural, followed by enantioselective hydrolysis of the resulting cyanohydrin, could yield the target molecule. The mechanism of such reactions often involves the formation of a chiral intermediate, where the stereochemistry is controlled by a chiral catalyst or reagent.
Another potential pathway is the asymmetric oxidation of a suitable precursor, such as 2-acetylfuran. This could proceed through an enolate intermediate, with the stereoselectivity being induced by a chiral ligand coordinated to a metal oxidant or by a chiral phase-transfer catalyst. The precise mechanism would depend on the specific reagents and conditions employed.
The synthesis of functionalized isoxazolines from 2-methylfuran provides insights into how the furan ring can be manipulated to introduce chirality. nih.gov In one such synthesis, the reaction proceeds through the opening of an epoxide ring, followed by the installation of a hydroxylamino group and subsequent oxidation and cyclization. nih.gov This highlights the versatility of the furan scaffold in asymmetric transformations.
Role of Catalysts (Lewis Acids, Brønsted Acids, Biocatalysts) in Mediating Transformations
Catalysts are fundamental in steering the reaction towards the desired product with high efficiency and selectivity. Lewis acids, Brønsted acids, and biocatalysts each play distinct roles in the formation of furan derivatives and chiral molecules.
Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂), are frequently used to activate substrates in reactions involving furans. nih.govnih.gov For example, in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, AlCl₃ has been shown to be effective in promoting the hydrophenylation of the carbon-carbon double bond. nih.gov In the context of synthesizing this compound, a chiral Lewis acid could be employed to catalyze the asymmetric addition of a nucleophile to a furan-2-carbonyl compound. Chiral boron Lewis acids, for instance, have been successfully used in the asymmetric synthesis of other heterocyclic compounds.
Brønsted Acids: Brønsted acids, such as triflic acid (TfOH) and p-toluenesulfonic acid (p-TSA), are also crucial in many furan transformations. acs.orgnih.govrsc.org They can catalyze reactions by protonating the furan ring, making it more susceptible to nucleophilic attack. acs.orgnih.gov For example, the Brønsted acid-catalyzed reduction of furans to 2,5-dihydro- and tetrahydrofuran derivatives has been reported, showcasing their ability to mediate complex transformations of the furan core. acs.orgnih.gov In the synthesis of substituted furans, Brønsted acids can facilitate dehydrative heterocyclization reactions. rsc.org
Biocatalysts: Biocatalysts, particularly enzymes, offer a green and highly selective alternative for the synthesis of chiral molecules. Enzymes such as nitrilases, lipases, esterases, and dehydrogenases are instrumental in producing optically pure mandelic acid and its analogues, which are structurally similar to this compound. nih.govresearchgate.net For instance, the enantioselective hydrolysis of (R,S)-mandelonitrile by nitrilases can yield (R)-(-)-mandelic acid with high enantiomeric excess. researchgate.net This suggests that a similar biocatalytic approach could be developed for the production of the target furan derivative.
Table 1: Comparison of Catalysts in Furan Derivative Transformations
| Catalyst Type | Example | Role in Reaction | Potential Application for this compound Synthesis |
|---|---|---|---|
| Lewis Acid | AlCl₃, BF₃·OEt₂ | Activation of carbonyl groups, promotion of Friedel-Crafts type reactions. nih.govnih.gov | Asymmetric addition of nucleophiles to a furan-2-carbonyl precursor using a chiral Lewis acid. |
| Brønsted Acid | TfOH, p-TSA | Protonation of the furan ring, catalysis of dehydration and cyclization. acs.orgnih.govrsc.org | Acid-catalyzed ring opening or modification of a furan-based precursor. |
| Biocatalyst | Nitrilase, Dehydrogenase | Enantioselective hydrolysis of nitriles, stereospecific reduction of ketones. nih.govresearchgate.net | Enantioselective hydrolysis of 2-furoylnitrile or asymmetric reduction of 2-(furan-2-yl)-2-oxoacetic acid. |
Enzymatic Reaction Mechanisms in Biocatalytic Pathways
Enzymatic reactions provide elegant and highly specific routes to chiral compounds. The mechanisms of these reactions are key to their remarkable selectivity.
For the synthesis of this compound, two primary enzymatic pathways can be envisioned, drawing parallels with the production of mandelic acid analogues. nih.govresearchgate.net
Nitrilase-Mediated Hydrolysis: This pathway would start with 2-(furan-2-yl)-2-hydroxyacetonitrile. A nitrilase enzyme, specifically an (R)-selective nitrilase, would catalyze the direct hydrolysis of the nitrile group to a carboxylic acid. The mechanism involves the nucleophilic attack of a cysteine residue in the enzyme's active site on the nitrile carbon, followed by hydrolysis of the resulting thioimidate intermediate to release the carboxylic acid and regenerate the enzyme. The enantioselectivity arises from the specific binding of one enantiomer of the substrate in the chiral active site of the enzyme.
Dehydrogenase-Mediated Reduction: This route would involve the asymmetric reduction of 2-(furan-2-yl)-2-oxoacetic acid. An (R)-specific alcohol dehydrogenase would utilize a cofactor, typically NADH or NADPH, to deliver a hydride to one face of the ketone's carbonyl group. The stereospecificity is dictated by the precise orientation of the substrate and the cofactor within the enzyme's active site, ensuring the formation of the (R)-alcohol.
A multi-enzyme cascade has been successfully employed to produce (R)-mandelic acid from styrene, highlighting the potential for complex biocatalytic transformations. nih.gov A similar cascade could potentially be designed to convert a simple furan-based starting material into this compound.
Reaction Kinetics Studies for Furan Derivative Conversions
The study of reaction kinetics provides valuable insights into the rates and mechanisms of chemical transformations. For the formation of this compound, understanding the kinetics of precursor reactions, such as the oxidation of furfural to furoic acid, is essential.
Kinetic studies on the oxidation of 2-furfural have shown that the reaction can be influenced by various factors, including the type of oxidant and catalyst. For example, the oxidation of 2-furfural to 2-furoic acid using quinolinium dichromate in a sulfuric acid medium follows a mechanism that involves the rate-determining decomposition of a chromate (B82759) ester of the aldehyde hydrate. researchgate.net
In another study, the aerobic oxidation of furfural to furoic acid catalyzed by an N-heterocyclic carbene (NHC) was found to have a significantly lower apparent activation energy (20 kJ mol⁻¹) compared to a supported gold catalyst (30.4 kJ mol⁻¹). acs.org This reaction proceeds via a Breslow intermediate, and the kinetics revealed that even a furoin (B1674284) side-product could be quantitatively converted to furoic acid. acs.org
The kinetics of furfural oxidation over alum-impregnated activated alumina (B75360) have also been investigated, with operational parameters such as temperature and catalyst ratio being optimized. tandfonline.comtandfonline.com These studies provide a foundation for designing and controlling the synthesis of furan-based carboxylic acids, which are key intermediates for producing compounds like this compound.
Table 2: Kinetic Data for Furfural Oxidation
| Catalytic System | Apparent Activation Energy (Ea) | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Quinolinium Dichromate / H₂SO₄ | Not specified | Rate-determining decomposition of a chromate ester of the aldehyde hydrate. | researchgate.net |
| N-Heterocyclic Carbene / O₂ | 20 kJ mol⁻¹ | Formation of a Breslow intermediate. | acs.org |
| AuPd/Mg(OH)₂ | Not specified | Complex mechanism with competing pathways. | rsc.org |
| Alum-impregnated Alumina | Calculation of rate constants, Ea, and frequency factor performed. | Reaction scheme proposed and parameters optimized. | tandfonline.comtandfonline.com |
Spectroscopic and Computational Approaches to Mechanistic Understanding
Spectroscopic and computational methods are indispensable tools for elucidating the intricate details of reaction mechanisms.
Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are used to identify and characterize reaction intermediates and products. For instance, the synthesis of furan-2-carbaldehyde-d was monitored using ¹H-NMR and ¹³C-NMR to confirm the degree of deuteration and purity. mdpi.com IR and Raman spectroscopy were also employed to analyze the vibrational modes of the molecule, providing structural information. mdpi.com In the study of furan-water complexes, matrix isolation FTIR spectroscopy was used to identify stable complexes and their interaction geometries. nih.gov
Computational Approaches: Density Functional Theory (DFT) is a powerful computational method used to model reaction pathways, calculate activation energies, and predict the structures of transition states. DFT studies have been extensively applied to understand furan chemistry, including hydrogenation and ring-opening reactions on metal surfaces like Pd(111). rsc.orgrsc.orgresearchgate.net These studies have revealed that upon hydrogenation of the α-carbon of furan, ring-opening becomes more facile, with hydrofuran being a key reactive intermediate. rsc.orgrsc.orgresearchgate.net
Computational studies have also been used to investigate the mechanism of Brønsted acid-catalyzed reactions of furans, helping to rationalize the role of the solvent and the acid strength in controlling the reaction outcome. acs.orgnih.gov Furthermore, computational methods have been employed to study the excited states of radicals formed during the pyrolysis of furan biofuels, providing insights into their reactivity. nih.gov For the synthesis of this compound, DFT calculations could be used to model the transition states of key steps in both chemical and enzymatic pathways, thereby guiding the development of more efficient and selective synthetic routes.
Theoretical and Computational Studies of 2r 2 Furan 2 Yl 2 Hydroxyacetic Acid
Quantum Chemical Calculations for Molecular Conformation and Stereoisomer Stability
Quantum chemical calculations are pivotal in elucidating the three-dimensional structure and relative stability of stereoisomers of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid. These computational methods, such as Density Functional Theory (DFT), provide insights into the molecule's preferred conformations, which are determined by a delicate balance of steric and electronic effects. The rotational freedom around the single bonds, particularly the C-C bond connecting the furan (B31954) ring and the chiral center, and the C-C bond of the carboxylic acid group, allows the molecule to adopt various spatial arrangements.
The stability of the (2R) enantiomer compared to its (2S) counterpart is a key aspect of its chemical behavior. While quantum chemical calculations would show the enantiomers to be isoenergetic in an achiral environment, these calculations become critical when studying their interactions with other chiral molecules, such as catalysts or biological receptors. nih.gov The precise arrangement of the furan ring, hydroxyl group, and carboxylic acid group in three-dimensional space defines the molecule's chiral identity and its subsequent interactions.
Table 1: Calculated Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 142.11 g/mol | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Computational Analysis of Reaction Pathways and Transition State Structures
Computational chemistry provides a powerful lens through which to examine the synthesis of this compound. By modeling reaction pathways and identifying transition state structures, researchers can gain a deeper understanding of the reaction mechanisms, predict the feasibility of different synthetic routes, and optimize reaction conditions. These studies often employ methods like DFT to calculate the energies of reactants, intermediates, transition states, and products.
For instance, the synthesis of furan-containing compounds can involve various reactions, such as the Paal-Knorr furan synthesis, which proceeds through the cyclodehydration of a 1,4-dicarbonyl compound. nih.gov Computational analysis can elucidate the intricate steps of such cyclizations, including the formation of key intermediates. nih.gov Similarly, the reactions of furan derivatives with other reagents can be modeled to predict the most likely products and the energy barriers associated with their formation.
A key area of investigation is the asymmetric synthesis to selectively produce the (2R) enantiomer. Computational studies can model the interaction of a prochiral precursor with a chiral catalyst. By calculating the energies of the transition states leading to the (2R) and (2S) products, the enantioselectivity of the catalyst can be predicted. These models can reveal the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, between the substrate and the catalyst that favor the formation of one enantiomer over the other. Recent computational work has explored the reaction kinetics of 2-acetylfuran (B1664036) with hydroxyl radicals, constructing potential energy surfaces and calculating rate constants, which showcases the level of detail achievable. researchgate.net
Table 2: Key Aspects of Computational Reaction Analysis
| Area of Analysis | Computational Insights |
| Reaction Feasibility | Calculation of reaction energies to determine if a reaction is thermodynamically favorable. |
| Mechanism Elucidation | Identification of intermediates and transition states to map out the step-by-step reaction process. |
| Catalyst Design | Modeling catalyst-substrate interactions to predict and improve catalytic activity and selectivity. |
| Kinetic Predictions | Calculation of activation energies to estimate reaction rates under different conditions. |
Prediction of Spectroscopic Properties to Aid Characterization
Computational methods are invaluable for predicting the spectroscopic properties of this compound, which aids in its experimental characterization. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a wealth of structural information, and computational predictions can help in the assignment of experimental signals to specific atoms and vibrational modes within the molecule.
The prediction of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard computational tool. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with the experimental one can confirm the molecular structure and help to resolve any ambiguities in signal assignment. The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations. nih.gov
Similarly, computational frequency analysis can predict the IR spectrum of the molecule. The calculated vibrational frequencies and their corresponding intensities can be compared to the experimental IR spectrum. This comparison helps to identify the characteristic vibrational modes of the functional groups present, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carbonyl group, and the various vibrations of the furan ring. Advances in computational chemistry have demonstrated good agreement between calculated and experimental parameters for furan and its isomers. researchgate.net
Table 3: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Application in Characterization |
| NMR Spectroscopy | Chemical Shifts (¹H, ¹³C) | Assignment of signals to specific nuclei, confirmation of connectivity. |
| IR Spectroscopy | Vibrational Frequencies | Identification of functional groups and their vibrational modes. |
Molecular Modeling of Chiral Recognition and Catalyst-Substrate Interactions
Molecular modeling is a powerful tool for understanding the principles of chiral recognition involving this compound. This is particularly important in the context of its synthesis via asymmetric catalysis and its potential interactions with chiral biological targets. By creating three-dimensional models of the molecule and its interaction partners, researchers can visualize and analyze the forces that govern chiral discrimination.
In the realm of asymmetric catalysis, molecular modeling can be used to study the intricate dance between a prochiral substrate and a chiral catalyst. These models can reveal how the catalyst creates a chiral environment that favors the formation of the (2R) enantiomer. By examining the catalyst-substrate complex, it is possible to identify the key interactions, such as hydrogen bonds, steric hindrance, and electrostatic interactions, that are responsible for the enantioselectivity of the reaction. This understanding can guide the design of new and more efficient catalysts. nih.gov
Furthermore, molecular modeling can be employed to investigate the binding of this compound to chiral receptors, such as enzymes or proteins. By docking the molecule into the active site of a receptor, it is possible to predict the binding affinity and orientation. These studies can explain why one enantiomer might exhibit a particular biological activity while the other is inactive or has a different effect. The insights gained from these models are crucial for the development of new therapeutic agents and for understanding the molecular basis of biological processes. nih.gov
Role As a Chiral Building Block and Intermediate in Advanced Organic Synthesis
Precursor to Complex Chiral Furan-Containing Scaffolds
The inherent chirality and the presence of a reactive furan (B31954) moiety make (2R)-2-(furan-2-yl)-2-hydroxyacetic acid an excellent starting material for the synthesis of complex chiral scaffolds that incorporate the furan ring. The furan unit itself can be a key structural element or a versatile synthon that can be transformed into other functionalities through various chemical manipulations.
One of the key strategies involves the modification of the carboxylic acid and hydroxyl groups to build more elaborate structures. For instance, the acid can be converted to esters or amides, which can then undergo further reactions. The hydroxyl group can be protected and the furan ring can participate in cycloaddition reactions or be opened to yield linear, highly functionalized intermediates. These transformations allow for the construction of a diverse range of chiral scaffolds with a furan core, which are of interest in medicinal chemistry and materials science.
Research has demonstrated the utility of furan derivatives in the synthesis of complex molecular architectures. While direct examples starting from this compound are not extensively documented in readily available literature, the principles of furan chemistry suggest its potential. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, although starting from a different furan derivative, showcases the reactivity of the furan ring in Friedel-Crafts type reactions, a transformation that could be applied to derivatives of our target molecule. rsc.org The development of methods for the enantioselective aza-Friedel–Crafts reaction of furan with α-ketimino esters further highlights the potential for creating complex chiral molecules containing a furan ring. rsc.org
Applications in the Synthesis of Optically Active Heterocycles
The chiral center in this compound serves as a crucial control element in the synthesis of optically active heterocycles. The furan ring itself is a heterocyclic system, and it can also serve as a template or a precursor for the construction of other heterocyclic rings.
The synthesis of various heterocyclic systems often involves the use of bifunctional building blocks. This compound, with its carboxylic acid and hydroxyl groups, is well-suited for this role. For example, the reaction of the carboxylic acid with a diamine could lead to the formation of a chiral benzodiazepine (B76468) derivative, while reaction with a hydrazine (B178648) could yield a pyridazinone. The furan ring can also be a participant in these cyclization reactions.
While specific examples detailing the direct use of this compound in the synthesis of a wide range of optically active heterocycles are not abundant in the surveyed literature, the synthesis of various heterocyclic systems derived from other functionalized heterocycles provides a proof of concept. For instance, the synthesis of new heterocyclic systems from 2-acetylbenzimidazole (B97921) demonstrates how a heterocyclic core can be elaborated into more complex structures. nih.gov The principles of these reactions can be conceptually applied to the furan-containing chiral building block.
Integration into Diverse Furan-Based Molecular Architectures
The furan ring of this compound can be integrated into a wide variety of larger and more complex molecular architectures. The versatility of the furan ring allows it to be a component of macrocycles, polymers, and other extended molecular systems.
The synthesis of furan-containing macrocycles has been an area of active research. nih.gov These macrocycles can exhibit interesting host-guest chemistry and have potential applications in catalysis and sensing. While the direct incorporation of this compound into such macrocycles is a promising area for future research, the existing literature on the synthesis of furan-based macrocycles from other furan dicarboxylic acids or dialdehydes demonstrates the feasibility of this approach. nih.gov
Furthermore, the furan moiety can be a precursor to other functionalities. For example, oxidative cleavage of the furan ring can lead to the formation of dicarbonyl compounds, which are valuable intermediates in the synthesis of a variety of acyclic and heterocyclic structures. This "masked" functionality adds to the versatility of this compound as a building block.
Utility in the Construction of Functional Organic Molecules
The unique combination of a furan ring and a chiral α-hydroxy acid moiety in this compound makes it a valuable precursor for the synthesis of functional organic molecules. These molecules can have applications in various fields, including as chiral ligands for asymmetric catalysis, as probes for biological systems, or as components of advanced materials.
The development of chiral ligands is a cornerstone of asymmetric synthesis. The hydroxamic acid derivatives of chiral α-hydroxy acids have been successfully used as ligands in metal-catalyzed asymmetric reactions. nih.gov The synthesis of hydroxamic acids can be achieved through the coupling of the corresponding carboxylic acid with hydroxylamine (B1172632). nih.gov This suggests that a hydroxamic acid derivative of this compound could be a promising candidate for a new class of chiral ligands.
Biochemical and Metabolic Contexts of Furanic α Hydroxy Acids Excluding Clinical Applications
General Metabolic Pathways Involving α-Hydroxy Acids in Biological Systems (e.g., plant or microbial metabolism)
In biological systems, α-hydroxy acids are integral intermediates in various metabolic pathways. nih.gov In plants, they are involved in fundamental processes like photorespiration, the tricarboxylic acid (TCA) cycle, and the glyoxylate (B1226380) cycle. nih.gov Microorganisms, particularly bacteria and fungi, have evolved diverse pathways to utilize or detoxify furan (B31954) compounds, which are often derived from the breakdown of lignocellulosic biomass. researchgate.net
A key related compound, 2-furoic acid, is a central metabolite in the degradation pathway of furfural (B47365), a common furan derivative. researchgate.net Microorganisms like Pseudomonas putida can utilize 2-furoic acid as their sole source of carbon and energy. oup.comnih.gov The degradation of furfural typically proceeds through its oxidation to 2-furoic acid. researchgate.netresearchgate.net This acid is then activated to 2-furoyl-CoA, which is subsequently hydroxylated and enters central metabolic pathways, eventually being converted to intermediates like 2-oxoglutarate. researchgate.netnih.govresearchgate.net
While direct evidence for the metabolic pathway of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid is not extensively documented, it is plausible that it could be an intermediate in the metabolism of furan-2-glyoxylic acid, which could be formed from the oxidation of furfural. An analogous pathway is seen in the metabolism of mandelic acid, an aryl α-hydroxy acid, where (S)-mandelate is oxidized to benzoylformate by (S)-mandelate dehydrogenase. nih.govwikipedia.org It is conceivable that a similar dehydrogenase could act on this compound to produce furan-2-glyoxylic acid, or conversely, that the reduction of furan-2-glyoxylic acid could be a route to its formation.
Furan fatty acids are also found in some plants and microorganisms, suggesting that furan rings can be synthesized and metabolized within these organisms. nih.gov The metabolic fate of many furan compounds involves oxidation of the furan ring, which can lead to the formation of reactive intermediates. nih.govnih.gov
Potential as a Substrate or Product in Biocatalytic Processes
The potential for this compound in biocatalytic processes is significant, particularly in the synthesis of chiral molecules. The enzymatic synthesis of chiral α-hydroxy acids is a well-established field, often employing hydrolases for kinetic resolution or carbonyl reductases for the asymmetric reduction of α-keto acids. nih.gov
While specific enzymes for the production of this compound are not extensively characterized, several biocatalytic routes for related furan derivatives have been developed. For instance, the biocatalytic oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) has been achieved using whole-cell biocatalysts or isolated enzymes. nih.govacs.orgacs.org The enzymatic carboxylation of 2-furoic acid to yield FDCA has also been demonstrated, highlighting the potential for enzymatic modifications of the furan ring itself. semanticscholar.orgnih.gov
The synthesis of the target compound could potentially be achieved through the stereoselective reduction of the corresponding α-keto acid, furan-2-glyoxylic acid. This is analogous to the production of other chiral α-hydroxy acids where carbonyl reductases are used for asymmetric reduction. nih.gov For example, D-mandelate dehydrogenase catalyzes the conversion of benzoylformate to D-mandelate. nih.gov An enzyme with similar substrate specificity could potentially reduce furan-2-glyoxylic acid to this compound. Research into engineering galactose oxidase for the synthesis of 2-(furan-2-yl)-2-oxoacetic acid, a precursor, points towards the feasibility of biocatalytic routes to furan-based α-keto and α-hydroxy acids. bldpharm.com
The following table summarizes biocatalytic transformations of related furan compounds, suggesting potential enzymatic approaches for the synthesis or modification of this compound.
Biocatalytic Transformations of Furan Derivatives
| Substrate | Enzyme/Organism | Product | Reference |
|---|---|---|---|
| Furfural | Nocardia corallina | 2-Furoic acid | oup.com |
| 5-Hydroxymethylfurfural (HMF) | HMF oxidase | 2,5-Furandicarboxylic acid (FDCA) | nih.gov |
| 2-Furoic acid | HmfF (from Pelotomaculum thermopropionicum) | 2,5-Furandicarboxylic acid (FDCA) | semanticscholar.orgnih.gov |
| Furfural | Pseudomonas putida KT2440 | Furoic acid | researchgate.net |
Molecular Interactions within Biological Environments (e.g., enzyme binding, receptor interactions)
The interaction of furan derivatives with enzymes is crucial for their metabolism and biocatalytic applications. Molecular docking studies and structural analysis of enzymes that act on furan compounds provide insights into the potential binding of this compound.
For example, the enzyme HmfF, which catalyzes the carboxylation of 2-furoic acid, possesses a specific binding motif for the furoic acid substrate. semanticscholar.orgnih.gov The active site contains residues that interact with the furan ring and the carboxylate group, suggesting that this compound, with its similar furan-carboxylate core, could potentially bind to such enzymes. semanticscholar.orgnih.gov Docking studies with other furan derivatives, such as furfural, have also been performed to understand their interaction with enzymes like heme oxygenase I and PPARγ. researchgate.net
The binding of α-hydroxy acids to dehydrogenases often involves specific interactions with the carboxylate and hydroxyl groups. In the case of (S)-mandelate dehydrogenase, the enzyme has a large active-site pocket that accommodates the phenyl ring of mandelate. wikipedia.org This enzyme also shows activity towards esters of mandelic acid, indicating some flexibility in substrate binding. nih.gov It is plausible that an enzyme with a similar active site architecture could bind this compound, with the furan ring occupying a hydrophobic pocket and the hydroxyl and carboxyl groups forming hydrogen bonds with active site residues.
The table below details some known enzyme-ligand interactions for furan compounds, which can serve as a model for understanding the potential interactions of this compound.
Enzyme-Furan Compound Interactions
| Enzyme | Furan Ligand | Key Interacting Residues/Features | Reference |
|---|---|---|---|
| HmfF from Pelotomaculum thermopropionicum | Furoic acid/FDCA | Binding site composed of H296, R304, and R331 specific to the HmfF branch of UbiD enzymes. | semanticscholar.orgnih.gov |
| Heme Oxygenase I | Furfural | Hydrogen bonding with PHE-79. | researchgate.net |
| PPARγ | Furfural | Hydrogen bonding with GLN-410. | researchgate.net |
Biosynthetic Origin and Transformations of Related Furan Acids
The biosynthetic origin of many furan compounds in nature is linked to the metabolism of carbohydrates. nih.gov Furfural and 5-hydroxymethylfurfural (HMF) are produced from the acid-catalyzed dehydration of pentoses and hexoses, respectively, which are derived from lignocellulosic biomass. researchgate.netoup.com These furan aldehydes can then be biologically transformed into a variety of other furan derivatives.
The primary route for the biosynthesis of 2-furoic acid in many microorganisms is the oxidation of furfural. researchgate.netoup.comresearchgate.net This transformation is a key step in the detoxification and catabolism of furfural. researchgate.net Some enteric bacteria can convert furfural to furfuryl alcohol, while organisms like Pseudomonas putida oxidize it to 2-furoic acid as the first step in its complete degradation. researchgate.netoup.com
The biosynthesis of this compound itself is not well-defined. However, a plausible pathway could involve the enzymatic reduction of furan-2-glyoxylic acid. Furan-2-glyoxylic acid can be synthesized from 2-keto-L-gulonic acid, a precursor of vitamin C, through dehydration. rsc.org This suggests a potential link between carbohydrate metabolism and the formation of furanic α-hydroxy acids.
Another possibility is the hydroxylation of 2-(furan-2-yl)acetic acid. While less common for α-carbon hydroxylation, enzymatic systems for such transformations exist.
The transformation of furan compounds is a critical area of research for biorefineries, aiming to convert biomass-derived furans into valuable chemicals and polymers. acs.orgnih.govrsc.org The enzymatic conversion of HMF to FDCA is a prime example of this, with FDCA being a promising bio-based alternative to terephthalic acid for polyester (B1180765) production. acs.orgacs.orgnih.gov
The following table outlines key biosynthetic transformations of furan compounds that are precursors to or related to furanic acids.
Biosynthetic Transformations of Furan Precursors
| Precursor | Transformation | Product | Biological System/Enzyme | Reference |
|---|---|---|---|---|
| Furfural | Oxidation | 2-Furoic acid | Pseudomonas putida, Nocardia corallina | researchgate.netoup.com |
| 5-Hydroxymethylfurfural (HMF) | Oxidation | 5-Hydroxymethyl-2-furoic acid (HMFA) and 2,5-Furandicarboxylic acid (FDCA) | HMF oxidase, various microorganisms | nih.gov |
| Furfural | Reduction | Furfuryl alcohol | Enteric bacteria, Clostridium acetobutylicum | oup.comnih.gov |
| 2-Keto-L-gulonic acid | Dehydration | 2-Furylglyoxylic acid | Chemical synthesis from bio-based precursor | rsc.org |
Advanced Analytical Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the furan (B31954) ring protons exhibit a characteristic splitting pattern. The proton at position 5 of the furan ring typically appears as a doublet of doublets, coupling to the other two ring protons. chemicalbook.com The protons at positions 3 and 4 also show characteristic shifts and couplings. A key signal is the singlet for the methine proton (-CH(OH)-), whose chemical shift is influenced by the adjacent hydroxyl and furan groups. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are typically broad singlets and their positions can vary depending on the solvent and concentration; they can also be confirmed by D₂O exchange.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. This includes the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, and the four unique carbons of the furan ring. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carboxylic Carbon (C=O) | - | ~170-175 |
| Methine Carbon (-CH(OH)-) | ~5.2 | ~70 |
| Furan C2 | - | ~150 |
| Furan C3 | ~6.4 | ~110 |
| Furan C4 | ~6.5 | ~112 |
| Furan C5 | ~7.5 | ~144 |
| Carboxyl Proton (-COOH) | Broad, ~11-13 | - |
| Hydroxyl Proton (-OH) | Broad, ~3-5 | - |
Note: Predicted values are based on analysis of structurally similar compounds and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of the molecule, which helps in confirming its structure. The compound has a molecular formula of C₆H₆O₄ and a molecular weight of approximately 142.11 g/mol . nih.gov
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would typically show a prominent peak for the deprotonated molecule [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 141.02 in negative ion mode, or the protonated molecule [M+H]⁺ at m/z 143.03 in positive ion mode.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. nih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. Common fragmentation pathways would include the loss of water (H₂O) from the hydroxyl group and the loss of carbon dioxide (CO₂) from the carboxylic acid moiety.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z (Exact Mass) | Description |
| [M-H]⁻ | [C₆H₅O₄]⁻ | 141.0193 | Deprotonated molecular ion |
| [M+H]⁺ | [C₆H₇O₄]⁺ | 143.0339 | Protonated molecular ion |
| [M-H-H₂O]⁻ | [C₆H₃O₃]⁻ | 123.0088 | Loss of water |
| [M-H-CO₂]⁻ | [C₅H₅O₂]⁻ | 97.0295 | Loss of carbon dioxide |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration. To perform this analysis, a high-quality single crystal of this compound must be grown.
The crystal is subjected to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise position of each atom in the crystal lattice. This technique provides definitive proof of the (R)-configuration at the stereocenter. Furthermore, it yields precise data on bond lengths, bond angles, and torsional angles. It also reveals details about the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, which dictate the crystal's macroscopic properties.
Table 3: Representative Crystallographic Data Parameters
| Parameter | Description | Example Value |
| Crystal System | The geometry of the unit cell. | Orthorhombic |
| Space Group | The symmetry elements of the crystal. | P2₁2₁2₁ |
| a, b, c (Å) | Unit cell dimensions. | a=5.5, b=8.0, c=14.2 |
| α, β, γ (°) | Unit cell angles. | α=90, β=90, γ=90 |
| Volume (ų) | The volume of the unit cell. | 624.8 |
| Z | Number of molecules per unit cell. | 4 |
| Flack Parameter | A value used to confirm absolute stereochemistry. | ~0 |
Note: These are representative values and actual experimental data would be required for confirmation.
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)
Chromatographic techniques are essential for assessing the chemical purity and, crucially, the enantiomeric purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (e.e.). This technique uses a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP). mdpi.com The CSP interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates. sigmaaldrich.com This results in their separation into two distinct peaks in the chromatogram. By comparing the area of the peak for the (R)-enantiomer to the total area of both peaks, the enantiomeric excess can be accurately quantified. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, though it typically requires derivatization of the polar hydroxyl and carboxylic acid groups to increase the compound's volatility. The separation of enantiomers would again necessitate a chiral GC column.
Table 4: Illustrative Chiral HPLC Separation Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (S)-2-(furan-2-yl)-2-hydroxyacetic acid | 10.5 | <0.5% |
| (R)-2-(furan-2-yl)-2-hydroxyacetic acid | 12.2 | >99.5% |
| Enantiomeric Excess (e.e.) | >99% |
Note: Based on a hypothetical separation on a suitable chiral column. Conditions such as mobile phase composition and flow rate would be optimized for baseline separation. mdpi.com
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov As a chiral compound, this compound is optically active and will produce a characteristic CD spectrum.
The spectrum is a plot of this differential absorption versus wavelength. The shape and sign (positive or negative) of the CD signals, known as Cotton effects, are unique to the molecule's three-dimensional structure. The CD spectrum of the (R)-enantiomer will be a mirror image of the spectrum for the (S)-enantiomer. This technique is particularly useful for confirming the absolute configuration of a sample by comparing its spectrum to a known standard or to theoretical calculations. The electronic transitions of the furan ring and the carboxyl group chromophores are responsible for the observed signals. nih.gov
Table 5: Hypothetical Circular Dichroism Spectral Data
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Transition |
| ~260 | Negative | π → π* (Furan ring) |
| ~220 | Positive | n → π* (Carboxyl) |
Note: The signs and positions of the Cotton effects are hypothetical and would need to be determined experimentally.
Future Directions and Emerging Research Perspectives
Exploration of Novel Biocatalytic Systems for Enantioselective Production
Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of enantiomerically pure compounds like (2R)-2-(furan-2-yl)-2-hydroxyacetic acid. The high selectivity of enzymes can circumvent the need for complex protection and deprotection steps often required in traditional chemical synthesis. Future research is geared towards the discovery and engineering of novel enzymes, such as oxidoreductases and hydrolases, with enhanced activity and stability for the specific production of the (2R)-enantiomer. Techniques like directed evolution and rational protein design are being employed to tailor enzymes for optimal performance under industrial process conditions. The use of whole-cell biocatalysts, which can regenerate cofactors internally, is also a promising avenue for developing cost-effective and sustainable manufacturing processes. nih.gov
Advanced Mechanistic Insights via Multiscale Computational Modeling
To accelerate the development of both chemical and biocatalytic systems, a deeper understanding of the underlying reaction mechanisms is crucial. Multiscale computational modeling is emerging as an indispensable tool for elucidating the intricate details of catalytic cycles and enzyme-substrate interactions. dtu.dk By combining quantum mechanics (QM) methods for the reactive core with molecular mechanics (MM) for the surrounding environment (QM/MM), researchers can simulate reaction pathways, identify transition states, and predict enantioselectivity. dtu.dk These computational insights can guide the rational design of more efficient catalysts and enzymes, reducing the need for extensive empirical screening and experimentation. dtu.dk
Design and Synthesis of Next-Generation Chiral Furanic Scaffolds for Research Applications
The furan (B31954) ring is a versatile scaffold in medicinal chemistry and materials science. digitellinc.com Building upon the chiral foundation of this compound, researchers are designing and synthesizing novel, more complex chiral furanic structures. These next-generation scaffolds can serve as key intermediates for the synthesis of new pharmacologically active agents and functional materials. For instance, incorporating the (2R)-2-hydroxyacetic acid moiety into larger, more rigid furan-based architectures could lead to the development of new ligands for asymmetric catalysis or probes for studying biological processes. digitellinc.comnih.gov The exploration of diverse substitution patterns on the furan ring will further expand the chemical space and potential applications of these valuable chiral building blocks.
Q & A
Q. Key factors influencing route selection :
- Yield optimization : Route 1 may offer higher stereochemical purity due to defined intermediates.
- Equipment constraints : Route 2 requires specialized catalysts for enantioselective hydroxylation.
- Scalability : Route 1 is preferable for small-scale synthesis, while Route 2 may face challenges in large-scale reproducibility due to side reactions.
Basic: How can the stereochemical configuration of this compound be experimentally confirmed?
- X-ray crystallography : Refinement using software like SHELXL (SHELX system) provides unambiguous stereochemical assignment .
- Optical rotation comparison : Compare experimental [α]D values with literature data for structurally related chiral hydroxy acids (e.g., (R)-mandelic acid derivatives) .
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers and validate retention times against standards.
Advanced: What analytical challenges arise when distinguishing this compound from its diastereomers or structural analogs?
- NMR coupling patterns : The hydroxy and furan protons exhibit distinct splitting in NMR (e.g., vicinal coupling constants for stereochemical determination). Reference spectra for 2-(furan-2-yl)-2-oxoacetic acid (DMSO-d6) show characteristic shifts at δ 7.8–8.2 ppm for furan protons .
- Mass spectrometry : High-resolution MS (HRMS) can differentiate molecular formulae of analogs (e.g., vs. 2-(furan-2-carbonylamino)acetic acid, CHNO) .
- IR spectroscopy : Hydroxy and carbonyl stretching frequencies (e.g., 1700–1750 cm) vary with substitution patterns .
Advanced: How should discrepancies in spectroscopic data during characterization be resolved?
- Cross-validation : Compare NMR, IR, and MS data with published spectra (e.g., Figure S61–S63 in supplementary materials for furan derivatives) .
- Solvent effects : Account for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl) in NMR interpretation.
- Impurity analysis : Use RP-HPLC (C18 columns, 0.1% TFA in mobile phase) to detect byproducts from incomplete reactions .
Basic: What safety protocols are critical for handling this compound?
- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 1A skin corrosion) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- First aid : Immediate rinsing with water for 15+ minutes upon eye/skin contact; seek medical attention .
Advanced: How can furan ring instability be mitigated in reactivity studies?
- pH control : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent ring-opening under alkaline or strongly acidic conditions.
- Inert atmospheres : Conduct reactions under nitrogen/argon to avoid oxidative degradation.
- Low-temperature storage : Preserve stability at –20°C in amber vials to reduce photolytic decomposition .
Advanced: What computational strategies predict the bioactivity of derivatives of this compound?
- Molecular docking : Screen derivatives against target enzymes (e.g., aldose reductase) using AutoDock Vina.
- QSAR modeling : Correlate electronic properties (HOMO/LUMO energies) with observed biological activity. For example, derivatives of aldaric acids (e.g., D-galactaro-1,4-lactone) show predictive trends in carbohydrate-binding interactions .
Basic: What chromatographic methods are optimal for purification?
- RP-HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) for high-purity isolation .
- Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for cost-effective separation of crude mixtures.
Advanced: What are key considerations for catalytic asymmetric synthesis of this compound?
- Chiral catalysts : Use Sharpless dihydroxylation conditions or organocatalysts (e.g., proline derivatives) for enantioselective hydroxylation.
- Reaction monitoring : Track enantiomeric excess (ee) via chiral HPLC or polarimetry at intermediate stages .
Basic: How does the furan ring influence solubility and stability?
- Solubility : Moderately polar solvents (e.g., ethanol, DMSO) enhance solubility due to furan’s π-electron system.
- Stability risks : Avoid prolonged exposure to UV light or strong oxidizers (e.g., HO) to prevent ring oxidation to maleic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
